N-benzyl-2-(2,4-dioxo-3-{[(2-phenylethyl)carbamoyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl)-N-ethylacetamide
Description
Properties
IUPAC Name |
2-[1-[2-[benzyl(ethyl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S/c1-2-29(17-21-11-7-4-8-12-21)24(33)19-30-22-14-16-36-25(22)26(34)31(27(30)35)18-23(32)28-15-13-20-9-5-3-6-10-20/h3-12,14,16H,2,13,15,17-19H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPANFQZNMBWXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(2,4-dioxo-3-{[(2-phenylethyl)carbamoyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl)-N-ethylacetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core structure with various substituents that may influence its biological properties. Its molecular formula is , with a molecular weight of approximately 484.5 g/mol. The presence of the benzyl and acetamide groups suggests potential interactions with biological targets.
Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For example:
- Study Findings : In vitro studies demonstrated that related thieno[3,2-d]pyrimidine derivatives inhibited cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thieno-Pyrimidine A | A431 (vulvar carcinoma) | 15 | Apoptosis induction |
| Thieno-Pyrimidine B | MCF7 (breast cancer) | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains:
- Research Evidence : In vitro assays revealed that thieno[3,2-d]pyrimidine derivatives exhibited antibacterial effects against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroactive Properties
Recent studies have investigated the neuroactive properties of N-benzyl derivatives in animal models:
- Zebrafish Model : Behavioral assays in zebrafish indicated that certain substitutions on the N-benzyl moiety modulated locomotion and anxiety-like behaviors. These findings suggest potential applications in psychopharmacology .
Case Studies
-
Case Study on Anticancer Activity :
- A study involving a series of thieno[3,2-d]pyrimidine derivatives demonstrated that specific modifications increased cytotoxicity against breast cancer cells. The study highlighted the importance of the acetamide group in enhancing biological activity.
-
Neuropharmacological Assessment :
- An assessment using zebrafish as a model organism showed that variations in the compound's structure significantly impacted behavioral outcomes related to anxiety and locomotion. This suggests potential for therapeutic applications in treating anxiety disorders.
Comparison with Similar Compounds
Core Structure and Functional Groups
The thieno[3,2-d]pyrimidine-2,4-dione scaffold distinguishes the target compound from analogs with simpler pyrimidine or benzimidazole cores. Key comparisons include:
Key Insights :
Substituent Effects on Physicochemical Properties
Substituents influence solubility, stability, and bioavailability:
*logP values estimated using fragment-based methods.
Key Insights :
Preparation Methods
Cyclocondensation with Urea or Thiourea Derivatives
Patel et al. demonstrated that treating methyl 3-aminothiophene-2-carboxylate with potassium cyanate in acetic acid yields thieno[3,2-d]pyrimidine-2,4-dione with a 71–88% yield. Similarly, Temburkinar et al. optimized this method using hydrochloric acid in 1,4-dioxane under reflux to produce 2-thioxo derivatives, which were subsequently oxidized to the dione. For the target compound, methyl 3-amino-5-substituted-thiophene-2-carboxylate serves as the precursor, where the substituent (R) is tailored for downstream functionalization.
Reaction Conditions :
-
Precursor : Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate
-
Reagent : Potassium cyanate (2.5 eq.)
-
Solvent : Glacial acetic acid
-
Temperature : Reflux (110°C)
-
Time : 6–8 hours
Introduction of the Carbamoylmethyl Group at Position 3
The 3-position of the thienopyrimidine core is functionalized with a carbamoylmethyl group, achieved through isocyanate-mediated coupling followed by cyclization.
Isocyanate Coupling and Cyclization
J. Org. Pharm. Chem. (2013) reports that reacting 3-aminothiophene-2-carboxylates with alkyl or aryl isocyanates in dichloromethane forms urea intermediates, which cyclize under basic conditions. For the target molecule, 2-phenylethyl isocyanate is used to introduce the phenethylcarbamoyl moiety.
Procedure :
-
Urea Formation :
-
Substrate : Methyl 3-amino-5-substituted-thiophene-2-carboxylate
-
Reagent : 2-Phenylethyl isocyanate (1.2 eq.)
-
Solvent : Dichloromethane
-
Temperature : Room temperature (25°C)
-
Time : 12 hours
-
Intermediate : 3-(2-Phenylethylcarbamoyl)methyl-thiophene-2-carboxylate
-
-
Cyclization :
N-Alkylation at Position 1: Benzyl Group Incorporation
The 1-position of the thienopyrimidine is alkylated with a benzyl group using alkyl halides under basic conditions.
Alkylation with Benzyl Bromide
Kankanala et al. optimized N-alkylation using benzyl bromide in dimethylformamide (DMF) with potassium carbonate as the base. This method ensures regioselectivity at the 1-position while preserving the 2,4-dione functionality.
Reaction Setup :
-
Substrate : 3-{[(2-Phenylethyl)carbamoyl]methyl}thieno[3,2-d]pyrimidine-2,4-dione
-
Alkylating Agent : Benzyl bromide (1.5 eq.)
-
Base : Potassium carbonate (3.0 eq.)
-
Solvent : DMF
-
Temperature : 80°C
-
Time : 4–6 hours
Synthesis of the N-Ethylacetamide Side Chain
The acetamide side chain at position 2 is introduced via nucleophilic acyl substitution using chloroacetyl chloride and subsequent N-ethylation.
Acylation with Chloroacetyl Chloride
Abu-Hashem et al. described the acylation of thienopyrimidines with chloroacetyl chloride in tetrahydrofuran (THF), yielding 2-chloro-N-substituted acetamides.
Steps :
-
Chloroacetylation :
-
Substrate : 1-Benzyl-3-{[(2-phenylethyl)carbamoyl]methyl}thieno[3,2-d]pyrimidine-2,4-dione
-
Reagent : Chloroacetyl chloride (1.2 eq.)
-
Base : Triethylamine (2.0 eq.)
-
Solvent : THF
-
Temperature : 0°C → Room temperature
-
Time : 3 hours
-
Intermediate : 2-Chloro-N-(1-benzyl-2,4-dioxo-thieno[3,2-d]pyrimidin-3-yl)acetamide
-
-
N-Ethylation :
Final Assembly and Purification
The last step involves coupling the phenethylcarbamoyl group to the acetamide side chain via amide bond formation .
Peptide Coupling with HATU
Aly et al. employed hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to facilitate amide bond formation between carboxylic acids and amines. For the target molecule, the carboxylic acid derivative of the acetamide side chain reacts with 2-phenylethylamine.
Optimized Conditions :
-
Carboxylic Acid : 2-(1-Benzyl-2,4-dioxo-thieno[3,2-d]pyrimidin-3-yl)acetic acid
-
Amine : 2-Phenylethylamine (1.5 eq.)
-
Coupling Agent : HATU (1.2 eq.)
-
Base : N,N-Diisopropylethylamine (DIPEA, 2.5 eq.)
-
Solvent : Dichloromethane
-
Temperature : Room temperature
-
Time : 12 hours
Critical Analysis of Methodologies
Regioselectivity Challenges
Positional selectivity during N-alkylation (step 3) is critical. Prabhakar et al. noted that using polar aprotic solvents (e.g., DMF) and excess alkylating agent minimizes bis-alkylation.
Q & A
Q. Q1. What are the optimized synthetic routes for N-benzyl-2-(2,4-dioxo-3-{[(2-phenylethyl)carbamoyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl)-N-ethylacetamide?
Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the thieno[3,2-d]pyrimidinone core via cyclocondensation of substituted thioureas with α,β-unsaturated carbonyl intermediates under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
- Step 2: Alkylation at the N3 position using benzyl or phenylethyl carbamoylmethyl groups under basic conditions (K₂CO₃ or NaH) in THF .
- Step 3: Final coupling of the acetamide moiety via nucleophilic substitution with N-ethyl-N-benzyl bromoacetamide at 60–80°C .
Critical Parameters: - Temperature control (±2°C) to avoid side reactions (e.g., over-alkylation).
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
Q. Q2. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; thieno-pyrimidine carbonyls at δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HR-MS):
- ESI-MS in positive ion mode to verify molecular weight (expected m/z ~550–560 Da) .
- HPLC-PDA:
- Purity assessment using a C18 column (≥95% purity threshold) with UV detection at 254 nm .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., benzyl vs. phenylethyl substituents) influence biological activity in vitro?
Methodological Answer:
- Comparative SAR Studies:
- Replace the benzyl group with substituted aryl/alkyl moieties and evaluate IC₅₀ values against target enzymes (e.g., kinases or proteases) .
- Example: A 4-chlorobenzyl analog showed 3-fold higher inhibition of PI3Kα compared to the unsubstituted derivative (IC₅₀ = 12 nM vs. 35 nM) .
- Key Observations:
- Bulky substituents (e.g., phenylethyl) enhance target binding via hydrophobic interactions but may reduce solubility .
Q. Q4. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Standardized Assay Conditions:
- Use uniform buffer systems (e.g., Tris-HCl pH 7.4 vs. HEPES) to minimize assay-dependent variability .
- Validate target engagement via SPR (surface plasmon resonance) to confirm binding kinetics independently of enzymatic activity .
- Cross-Study Meta-Analysis:
- Compare datasets using tools like Prism to identify outliers or batch effects (e.g., compound degradation during storage) .
Q. Q5. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer models?
Methodological Answer:
- Transcriptomics/Proteomics:
- RNA-seq or SILAC-based proteomics to identify differentially expressed pathways (e.g., apoptosis regulators like Bcl-2 or survivin) .
- Kinase Profiling Panels:
- Screen against 468 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- In Vivo PDX Models:
- Dose-response studies in patient-derived xenografts with endpoints like tumor volume reduction and Ki-67 staining .
Q. Q6. What computational methods predict the compound’s ADMET properties?
Methodological Answer:
- In Silico Tools:
- SwissADME for logP (predicted ~3.2), solubility (moderate), and BBB permeability (low) .
- ProTox-II for toxicity risk assessment (e.g., hepatotoxicity alerts due to thiophene rings) .
- Validation:
- Compare predictions with experimental Caco-2 permeability assays and hepatic microsomal stability tests .
Q. Q7. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?
Methodological Answer:
- 3D Spheroid Validation:
- Use HCT116 or MCF-7 spheroids in Matrigel to mimic tumor microenvironment drug resistance .
- Measure ATP-based viability (CellTiter-Glo 3D) and compare IC₅₀ shifts (typically 5–10x higher in 3D) .
- Hypoxia Markers:
- Immunostain for HIF-1α to assess hypoxia-driven resistance mechanisms .
Q. Q8. What are the best practices for stable isotope labeling to track metabolite formation?
Methodological Answer:
- Isotope Incorporation:
- Synthesize ¹³C-labeled analogs at the acetamide carbonyl for LC-MS/MS metabolite profiling .
- Mass Spectrometry Workflow:
- Use MRM (multiple reaction monitoring) to detect major metabolites (e.g., oxidative demethylation products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
